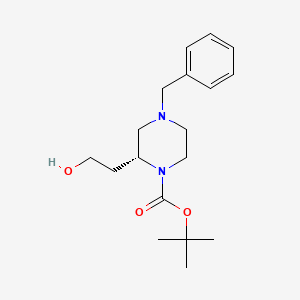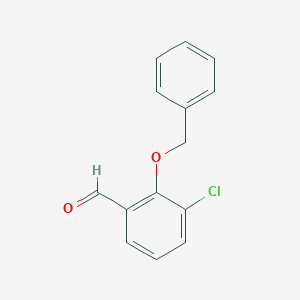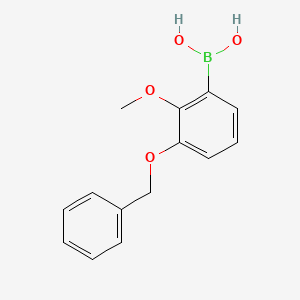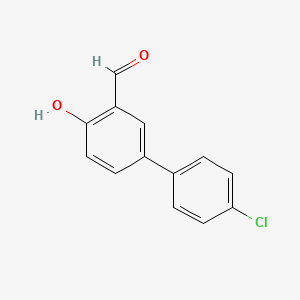
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHPM-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid with a melting point of approximately 158-160°C. 2,4-DHPM-95% is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many naturally occurring substances. It has been studied for its potential use as a reagent in organic synthesis and for its potential applications in biochemistry and physiology. The purpose of
科学研究应用
2,4-DHPM-95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as it is capable of forming a variety of compounds. Additionally, it has been used as a starting material in the synthesis of other heterocyclic aromatic compounds. Furthermore, 2,4-DHPM-95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the study of enzymes, as well as for the study of cell signaling pathways.
作用机制
The exact mechanism of action of 2,4-DHPM-95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
2,4-DHPM-95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, it has been shown to interfere with the activity of certain transcription factors, such as NF-κB. In vivo studies have shown that it can reduce inflammation and pain in animal models.
实验室实验的优点和局限性
2,4-DHPM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is stable and does not degrade easily. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some potential limitations for use in laboratory experiments. For example, it is not approved for use in humans, so its effects on humans cannot be studied directly. Additionally, its mechanism of action is not fully understood, so its effects on specific biochemical pathways cannot be studied in detail.
未来方向
There are several potential future directions for the study of 2,4-DHPM-95%. It could be studied further for its potential use as a reagent in organic synthesis. Additionally, it could be studied further for its potential applications in biochemistry and physiology. For example, it could be studied further for its potential effects on cell signaling pathways and enzyme activity. Furthermore, it could be studied further for its potential effects on inflammation and pain in animal models. Finally, it could be studied further for its potential use as a therapeutic agent in humans.
合成方法
2,4-DHPM-95% can be synthesized from a variety of starting materials, such as pyrimidine, 4-methylphenol, and sodium hydroxide. The synthesis method involves the reaction of pyrimidine with 4-methylphenol in the presence of sodium hydroxide to form 2,4-DHPM-95%. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80°C. The reaction is complete when the desired product is isolated and purified by recrystallization.
属性
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMOKHOYSBULAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














